molecular formula C10H5ClFNO2 B11884705 7-Chloro-3-fluoroquinoline-8-carboxylic acid CAS No. 115813-23-5

7-Chloro-3-fluoroquinoline-8-carboxylic acid

Cat. No.: B11884705
CAS No.: 115813-23-5
M. Wt: 225.60 g/mol
InChI Key: MINHNMAOTBJHKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-3-fluoroquinoline-8-carboxylic acid: is a heterocyclic aromatic compound that belongs to the quinoline family This compound is characterized by the presence of a chlorine atom at the 7th position, a fluorine atom at the 3rd position, and a carboxylic acid group at the 8th position of the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-3-fluoroquinoline-8-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 3-fluoroaniline.

    Cyclization: The 3-fluoroaniline undergoes cyclization with appropriate reagents to form the quinoline ring.

    Chlorination: The quinoline derivative is then chlorinated at the 7th position using chlorinating agents such as phosphorus pentachloride or thionyl chloride.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include:

    Batch Reactors: Utilizing batch reactors for controlled synthesis.

    Continuous Flow Reactors: Employing continuous flow reactors for large-scale production, ensuring consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 7-Chloro-3-fluoroquinoline-8-carboxylic acid can undergo oxidation reactions to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or thiols are used in the presence of catalysts like palladium or copper.

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohols or aldehydes.

    Substitution: Derivatives with various functional groups replacing chlorine or fluorine.

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Ligand in Coordination Chemistry: Acts as a ligand in the formation of metal complexes.

Biology and Medicine:

    Antibacterial Agents: Potential use in the development of antibacterial agents due to its quinoline structure.

    Antimalarial Research: Investigated for its potential antimalarial properties.

Industry:

    Dye and Pigment Production: Utilized in the synthesis of dyes and pigments.

    Material Science: Explored for its applications in material science, including the development of novel polymers.

Mechanism of Action

The mechanism of action of 7-Chloro-3-fluoroquinoline-8-carboxylic acid is primarily related to its interaction with biological targets such as enzymes and receptors. The compound can inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and transcription, ultimately causing bacterial cell death. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

  • 7-Chloro-8-fluoroquinoline-3-carboxylic acid
  • 7-Chloro-3-methylquinoline-8-carboxylic acid
  • 7-Chloro-3-ethylquinoline-8-carboxylic acid

Comparison:

  • Structural Differences: The position and type of substituents on the quinoline ring vary among these compounds.
  • Biological Activity: The presence of different substituents can significantly impact the biological activity and specificity of these compounds.
  • Chemical Properties: Variations in substituents lead to differences in chemical reactivity and stability.

Uniqueness: 7-Chloro-3-fluoroquinoline-8-carboxylic acid is unique due to the specific combination of chlorine and fluorine atoms, which enhances its chemical stability and biological activity compared to other similar compounds.

Properties

CAS No.

115813-23-5

Molecular Formula

C10H5ClFNO2

Molecular Weight

225.60 g/mol

IUPAC Name

7-chloro-3-fluoroquinoline-8-carboxylic acid

InChI

InChI=1S/C10H5ClFNO2/c11-7-2-1-5-3-6(12)4-13-9(5)8(7)10(14)15/h1-4H,(H,14,15)

InChI Key

MINHNMAOTBJHKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=NC=C(C=C21)F)C(=O)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.